[(4-Nitrobenzyl)thio]acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to [(4-Nitrobenzyl)thio]acetic acid involves various chemical reactions, highlighting the compound's versatility. For example, Cobalt(II) and nickel(II) complexes with N-benzyl- and N-(p-nitrobenzyl)iminodiacetic acids were prepared and characterized, showcasing the reactivity of similar nitrobenzyl-based compounds in forming complex structures with metals (Smrečki et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-nitrobenzylphosphonic acid, has been elucidated using X-ray diffraction, revealing how the nitrobenzyl group influences the overall structure and stability of these molecules. This analysis underscores the importance of the nitrobenzyl group in determining the molecular conformation and interaction patterns within the crystal lattice (Wilk et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzyl compounds, such as the electrophilic addition of 4′-nitrobenzenesulphenanilide to alkynes, demonstrate the reactive nature of the nitrobenzyl moiety. These reactions produce products with specific stereochemistry and regioselectivity, highlighting the chemical properties and reactivity of compounds bearing the nitrobenzyl group (Benati et al., 1989).
Physical Properties Analysis
The physical properties, such as crystalline structure and vibrational spectroscopy, have been studied for compounds like 4-nitrobenzylphosphonic acid. These studies provide insights into the intermolecular interactions and stability of the crystal structures, crucial for understanding the physical characteristics of nitrobenzyl-based compounds (Wilk et al., 2014).
Chemical Properties Analysis
The chemical behavior of nitrobenzyl compounds under various conditions, such as their reaction kinetics and mechanisms, showcases the influence of the nitrobenzyl group on the chemical properties of these compounds. Studies on reactions like nucleophilic substitution reactions of thiophenyl 4-nitrobenzoates with pyridines provide valuable insights into the reactivity patterns and chemical stability of nitrobenzyl-based molecules (Koh et al., 1999).
Scientific Research Applications
Protection of Cysteine and Selenocysteine
[(4-Nitrobenzyl)thio]acetic acid has been studied for its use in protecting groups for cysteine and selenocysteine. This is particularly relevant in peptide synthesis, where protecting groups are crucial for the selective modification of amino acids. The p-nitrobenzyl (pNB) group, related to this compound, has shown greater stability compared to other groups like acetamidomethyl (Acm) under acidic conditions and during solid-phase peptide synthesis, making it a valuable tool in the synthesis of peptides like oxytocin (Muttenthaler et al., 2010).
Catalysis in Organic Synthesis
Research has also explored the role of (4-Nitrobenzyl)thio]acetic acid derivatives in organic synthesis. For instance, the catalytic ozonation of 4-nitrotoluene in the presence of MnSO4, a process involving (4-Nitrobenzyl)thio]acetic acid, leads to the formation of 4-nitrobenzyl acetate, a significant reaction product (Potapenko et al., 2001).
Acetylation of Primary Alcohols and Phenols
The compound has been utilized in the acetylation of primary alcohols and phenols, a key reaction in organic chemistry. For example, the acetylation of 4-nitrobenzyl alcohol using various bicarbonates and carbonates in the presence of acetic anhydride demonstrated the versatility of this reaction in producing esters in good yields (Lugemwa et al., 2013).
Photolabile Linkers in Chemical Synthesis
(4-Nitrobenzyl)thio]acetic acid derivatives have been studied for their application in photolabile linkers. These linkers are used in the release of protected compounds upon light irradiation, a technique useful in controlled drug delivery and the release of bioactive molecules (Holmes, 1997).
Applications in Peptidylglycine Alpha-Amidating Monooxygenase (PAM) Research
The compound's derivatives have been investigated as substrates and inhibitors for peptidylglycine alpha-amidating monooxygenase (PAM), an enzyme involved in peptide hormone processing. This research provides insights into the enzyme's mechanism and potential pharmaceutical applications (Katopodis & May, 1990).
Contribution to Organic Acid Analysis
In analytical chemistry, derivatives of (4-Nitrobenzyl)thio]acetic acid have been employed in the high-performance liquid chromatographic analysis of carboxylic acids in food and beverages. This demonstrates its utility in improving the accuracy and efficiency of such analytical methods (Badoud & Pratz, 1986).
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c11-9(12)6-15-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBACFDMVHJLUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287527 | |
Record name | [(4-nitrobenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Nitrobenzyl)thio]acetic acid | |
CAS RN |
6345-13-7 | |
Record name | 6345-13-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4-nitrobenzyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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